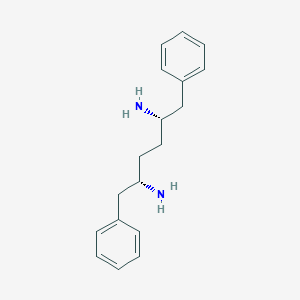![molecular formula C12H15N3O B11759291 [2-(1-propyl-1H-pyrazol-5-yl)pyridin-3-yl]methanol](/img/structure/B11759291.png)
[2-(1-propyl-1H-pyrazol-5-yl)pyridin-3-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(1-propyl-1H-pyrazol-5-yl)pyridin-3-yl]methanol: is a chemical compound with the molecular formula C12H15N3O and a molecular weight of 217.267 g/mol This compound features a pyrazole ring fused to a pyridine ring, with a methanol group attached to the pyridine ring
Vorbereitungsmethoden
The synthesis of [2-(1-propyl-1H-pyrazol-5-yl)pyridin-3-yl]methanol typically involves the construction of the pyrazole and pyridine rings followed by their fusion and subsequent functionalization. Common synthetic routes include:
Ring Construction: The pyrazole ring can be synthesized from hydrazines and 1,3-diketones, while the pyridine ring can be constructed from various precursors such as β-ketoesters.
Fusion and Functionalization: The pyrazole and pyridine rings are fused together through cyclization reactions, and the methanol group is introduced via reduction of a corresponding aldehyde or ketone intermediate.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing catalysts and specific reaction conditions to achieve efficient synthesis.
Analyse Chemischer Reaktionen
[2-(1-propyl-1H-pyrazol-5-yl)pyridin-3-yl]methanol: undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydrogen atoms on the pyrazole or pyridine rings can be substituted with various functional groups using reagents like halogens, alkylating agents, or acylating agents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and specific temperatures and pressures to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
[2-(1-propyl-1H-pyrazol-5-yl)pyridin-3-yl]methanol: has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique structural properties.
Wirkmechanismus
The mechanism by which [2-(1-propyl-1H-pyrazol-5-yl)pyridin-3-yl]methanol exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
[2-(1-propyl-1H-pyrazol-5-yl)pyridin-3-yl]methanol: can be compared with other similar compounds, such as:
[2-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methanol: Similar structure but with a methyl group instead of a propyl group, which may affect its chemical and biological properties.
[2-(1-ethyl-1H-pyrazol-5-yl)pyridin-3-yl]methanol: Similar structure but with an ethyl group, leading to different steric and electronic effects.
[2-(1-butyl-1H-pyrazol-5-yl)pyridin-3-yl]methanol: Similar structure but with a butyl group, which may influence its solubility and reactivity.
The uniqueness of This compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C12H15N3O |
|---|---|
Molekulargewicht |
217.27 g/mol |
IUPAC-Name |
[2-(2-propylpyrazol-3-yl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C12H15N3O/c1-2-8-15-11(5-7-14-15)12-10(9-16)4-3-6-13-12/h3-7,16H,2,8-9H2,1H3 |
InChI-Schlüssel |
KCWKYLZAEKUBNG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C(=CC=N1)C2=C(C=CC=N2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


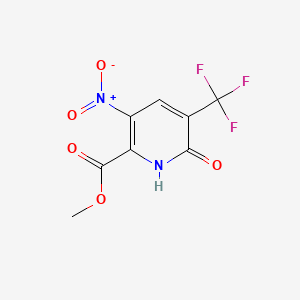
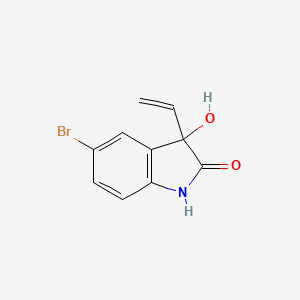
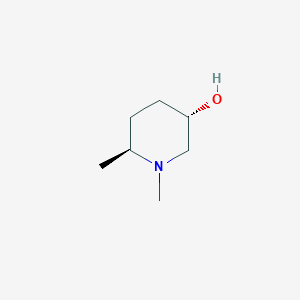
![1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid](/img/structure/B11759225.png)
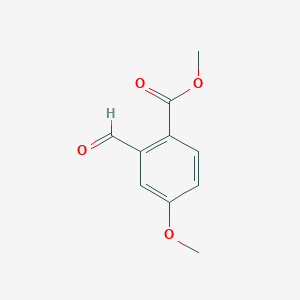
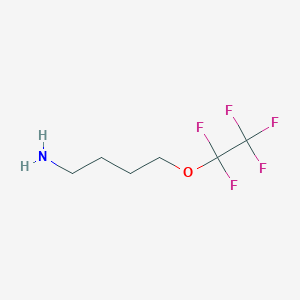
![1-Methyl-4,5-dihydro-1H-pyrido[3,4-b]azepine-2,7(3H,8H)-dione](/img/structure/B11759242.png)
![3-Amino-1,8-dimethyl-4,5-dihydro-1H-pyrido[3,4-b]azepine-2,7(3H,8H)-dione](/img/structure/B11759244.png)
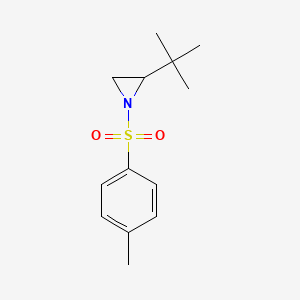
![6-Fluoro-1,3-dihydropyrrolo[3,2-c]pyridin-2-one](/img/structure/B11759252.png)
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine](/img/structure/B11759253.png)
![{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine](/img/structure/B11759255.png)
![5-Chloro-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione](/img/structure/B11759258.png)
